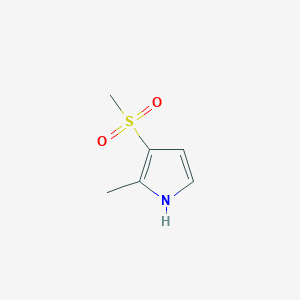
2-Methyl-3-(methylsulfonyl)-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-(methylsulfonyl)-1H-pyrrole is a heterocyclic organic compound characterized by a five-membered ring containing nitrogen and sulfur atoms
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Methyl-3-(methylsulfonyl)-1H-Pyrrol beinhaltet typischerweise die Reaktion von 2-Methyl-3-Furanthiol mit Dimethylsulfat unter kontrollierten Bedingungen. Die Reaktion wird in Gegenwart einer Base wie Natriumhydroxid durchgeführt, und die Temperatur wird zwischen 10 °C und Rückflusstemperatur gehalten . Die Reaktion verläuft über die Bildung eines Zwischenprodukts, das dann in das Endprodukt umgewandelt wird.
Industrielle Produktionsverfahren
Die industrielle Produktion von 2-Methyl-3-(methylsulfonyl)-1H-Pyrrol folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren und die präzise Steuerung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungstechniken steigert die Effizienz des Produktionsprozesses weiter .
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Methyl-3-(methylsulfonyl)-1H-Pyrrol unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu Sulfoxiden und Sulfonen oxidiert werden.
Reduktion: Reduktionsreaktionen können die Sulfonylgruppe in ein Sulfid umwandeln.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen die Sulfonylgruppe durch andere Nucleophile ersetzt wird.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Amine und Thiole. Die Reaktionen werden typischerweise unter milden bis moderaten Bedingungen durchgeführt, um einen Abbau der Verbindung zu verhindern .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Sulfoxide, Sulfone und substituierte Pyrrole. Diese Produkte behalten die Kernstruktur der ursprünglichen Verbindung bei, weisen aber unterschiedliche chemische Eigenschaften auf .
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-(methylsulfonyl)-1H-Pyrrol hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Baustein in der Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Auf sein Potenzial als bioaktives Molekül mit antimikrobiellen und krebshemmenden Eigenschaften untersucht.
Medizin: Auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere bei der Behandlung von bakteriellen Infektionen und Krebs.
Industrie: Wird bei der Herstellung von Spezialchemikalien und als Zwischenprodukt bei der Synthese von Pharmazeutika verwendet
5. Wirkmechanismus
Der Wirkmechanismus von 2-Methyl-3-(methylsulfonyl)-1H-Pyrrol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann die Aktivität bestimmter Enzyme hemmen, zelluläre Prozesse stören und in Krebszellen Apoptose induzieren. Die genauen molekularen Zielstrukturen und Signalwege variieren je nach spezifischer Anwendung und dem untersuchten biologischen System .
Wirkmechanismus
The mechanism of action of 2-Methyl-3-(methylsulfonyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Zu den Verbindungen, die 2-Methyl-3-(methylsulfonyl)-1H-Pyrrol ähneln, gehören:
2-Methyl-3-Furanthiol: Eine verwandte Verbindung mit einem Furanring anstelle eines Pyrrolrings.
2-Methyl-3-(methylsulfonyl)furan: Eine Verbindung mit ähnlichen funktionellen Gruppen, aber einer anderen Ringstruktur.
2-Methyl-3-(methylsulfonyl)thiophen: Ein Thiophenderivat mit ähnlichen chemischen Eigenschaften .
Einzigartigkeit
2-Methyl-3-(methylsulfonyl)-1H-Pyrrol ist einzigartig aufgrund seiner spezifischen Ringstruktur und des Vorhandenseins sowohl von Methyl- als auch von Sulfonylgruppen. Diese Kombination von Merkmalen verleiht ihm eine besondere chemische Reaktivität und biologische Aktivität, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht .
Eigenschaften
Molekularformel |
C6H9NO2S |
|---|---|
Molekulargewicht |
159.21 g/mol |
IUPAC-Name |
2-methyl-3-methylsulfonyl-1H-pyrrole |
InChI |
InChI=1S/C6H9NO2S/c1-5-6(3-4-7-5)10(2,8)9/h3-4,7H,1-2H3 |
InChI-Schlüssel |
FKBKTMPPWWCGMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CN1)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-5,6,7,8,9,10-hexahydrocycloocta[c]pyridine-4-carbonitrile](/img/structure/B11780428.png)
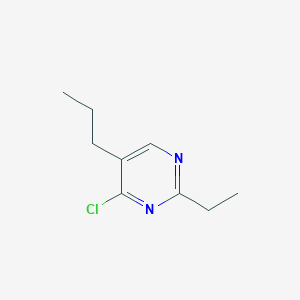


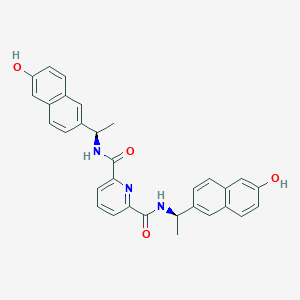
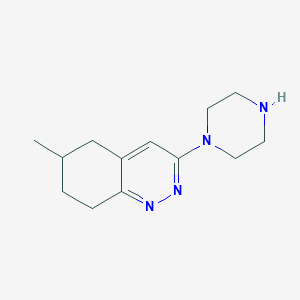

![2-Chloro-4-propyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11780472.png)
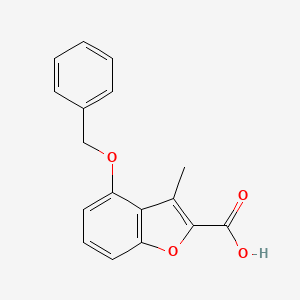
![4-((7-Oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)methyl)benzoic acid](/img/structure/B11780492.png)
![tert-Butyl 2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate](/img/structure/B11780494.png)
![1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidin-4-amine](/img/structure/B11780497.png)


